molecular formula C19H15ClN2O4 B2372413 Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338405-42-8

Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B2372413
CAS RN: 338405-42-8
M. Wt: 370.79
InChI Key: FVRWUXFJDYQMCH-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a useful research compound. Its molecular formula is C19H15ClN2O4 and its molecular weight is 370.79. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

Research indicates that compounds similar to Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, particularly those incorporating heterocyclic entities such as oxazole, pyrazoline, and pyridine, have been studied for their potential anticancer and antimicrobial activities. One study, for instance, focused on the synthesis of these compounds and their evaluation against cancer cell lines and pathogenic strains, revealing significant potency and broad-spectrum efficacy (Katariya et al., 2021).

Hydrogen Bonding Studies

The structural analysis of similar compounds has been conducted to understand their hydrogen bonding patterns. For example, the analysis of anticonvulsant enaminones related to Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has revealed significant findings regarding the interaction between different molecular components (Kubicki et al., 2000).

Molecular Docking and DFT Calculations

Molecular docking and Density Functional Theory (DFT) calculations have been extensively used to explore the properties and potential applications of compounds structurally related to Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate. These studies provide insights into the bioactivity and interaction of these compounds with biological targets, which is crucial for developing new pharmaceuticals (Sallam et al., 2021).

Antimicrobial Properties

Certain derivatives of Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate have shown promise as antimicrobial agents. Research in this area typically involves synthesizing new derivatives and testing their effectiveness against various bacterial and fungal strains, contributing valuable knowledge to the field of antimicrobial chemotherapy (Sayed et al., 2003).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds similar to Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate offer insights into their chemical properties and potential applications. Such studies typically involve various spectroscopic and crystallographic techniques to elucidate the molecular structure, which is essential for understanding the compound's pharmacological potential (Xia, 2001).

properties

IUPAC Name

methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-12-3-9-15(10-4-12)26-16-11-17(23)22(21-18(16)19(24)25-2)14-7-5-13(20)6-8-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRWUXFJDYQMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=O)N(N=C2C(=O)OC)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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